ethyl 3-[[2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate
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Overview
Description
Ethyl 3-[[2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate is a synthetic compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
Molecular Weight: 380.37 g/mol
IUPAC Name: this compound
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific details on industrial production methods, researchers typically employ multistep organic synthesis. Key reactions may include acylation, cyclization, and functional group transformations. Consult specialized literature for precise protocols.
Chemical Reactions Analysis
Reactions::
Acylation: The compound contains an acetyl group (CHC(O)-) that can participate in acylation reactions.
Cyclization: The pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene core suggests potential cyclization reactions.
Substitution: Aromatic rings allow for electrophilic aromatic substitution reactions.
Acylation: Acetic anhydride, acetyl chloride, or acetic acid with a catalyst (e.g., Lewis acid).
Cyclization: Heat, acid, or base.
Substitution: Nitric acid, sulfuric acid, or halogenating agents.
Major Products:: The specific products depend on reaction conditions and regioselectivity. Isolation and characterization are crucial to identify intermediates and final products.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigate its potential as an anti-inflammatory agent or kinase inhibitor.
Chemistry: Explore its reactivity and structural modifications.
Biology: Study its effects on cellular processes.
Industry: Assess its use in materials science or drug development.
Mechanism of Action
The compound likely interacts with cellular pathways via specific molecular targets. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its unique structure warrants comparison with related molecules. Researchers can explore databases and literature to identify analogs.
Properties
Molecular Formula |
C26H24N6O4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H24N6O4/c1-4-36-25(34)19-6-5-7-20(13-19)27-23(33)15-32-26(35)30-10-11-31-22(24(30)29-32)14-21(28-31)18-9-8-16(2)17(3)12-18/h5-14H,4,15H2,1-3H3,(H,27,33) |
InChI Key |
QFGVOUFXLHGPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
Origin of Product |
United States |
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